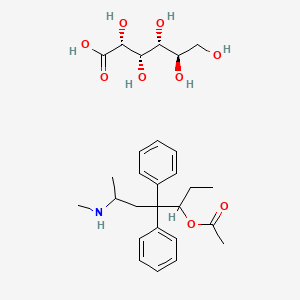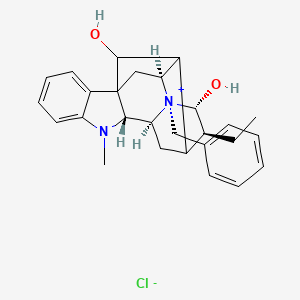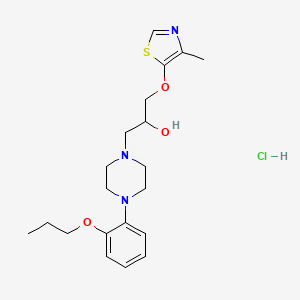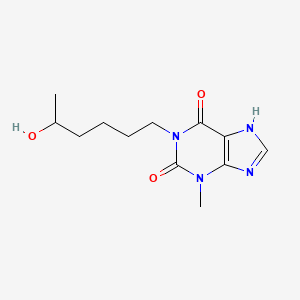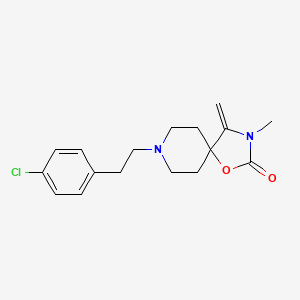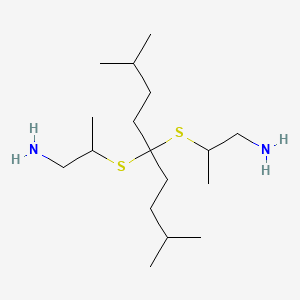
1-Propanamine, 2,2'-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a unique structure with multiple alkyl groups and sulfur atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- typically involves multi-step organic reactions. One common method is the reaction of appropriate alkyl halides with amines in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Substitution: The amine and sulfur groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
1-Propanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 2-methyl-: A simpler amine with a similar alkyl structure.
Isobutylamine: Another amine with a branched alkyl group.
N,N-Dimethyl-1-propanamine: A tertiary amine with two methyl groups.
Uniqueness
1-Propanamine, 2,2’-((4-methyl-1-(3-methylbutyl)pentylidene)bis(thio))bis- stands out due to its complex structure, which includes multiple sulfur atoms and branched alkyl groups
Properties
CAS No. |
91486-00-9 |
|---|---|
Molecular Formula |
C17H38N2S2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2-[5-(1-aminopropan-2-ylsulfanyl)-2,8-dimethylnonan-5-yl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H38N2S2/c1-13(2)7-9-17(10-8-14(3)4,20-15(5)11-18)21-16(6)12-19/h13-16H,7-12,18-19H2,1-6H3 |
InChI Key |
NRVHVODMUCVZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CCC(C)C)(SC(C)CN)SC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


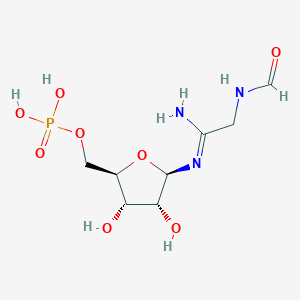


![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
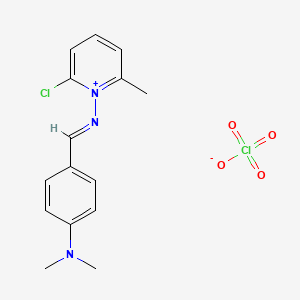


![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
